(2R)-2-hydroxypentanoic acid (2R)-2-hydroxypentanoic acid
Brand Name: Vulcanchem
CAS No.: 24809-83-4
VCID: VC11558698
InChI:
SMILES:
Molecular Formula: C5H10O3
Molecular Weight: 118.1

(2R)-2-hydroxypentanoic acid

CAS No.: 24809-83-4

Cat. No.: VC11558698

Molecular Formula: C5H10O3

Molecular Weight: 118.1

Purity: 95

* For research use only. Not for human or veterinary use.

(2R)-2-hydroxypentanoic acid - 24809-83-4

Specification

CAS No. 24809-83-4
Molecular Formula C5H10O3
Molecular Weight 118.1

Introduction

Chemical and Physical Properties

(2R)-2-Hydroxypentanoic acid exhibits distinct physicochemical characteristics that underpin its laboratory and industrial applications:

PropertyValueSource
Molecular formulaC5H10O3C_5H_{10}O_3
Molecular weight118.13 g/mol
Melting pointNot explicitly reported-
Boiling pointNot explicitly reported-
SolubilityWater-soluble (polar groups)
Purity (commercial)≥95%

The compound’s solubility in water arises from hydrogen bonding between its hydroxyl/carboxyl groups and water molecules . While its melting and boiling points remain undocumented in available literature, analogous β-hydroxy acids typically exhibit melting points between 80–120°C, depending on substituents .

Synthesis and Production

Bioreactor Synthesis

Recent methodologies leverage hydrodynamic cavitation in bioreactors to produce (2R)-2-hydroxypentanoic acid at scale. This technique enhances mass transfer and reaction kinetics, achieving yields unattainable via traditional batch processes . Enzymatic pathways involving synthetases also contribute to biosynthesis, though efficiency varies with microbial strain and substrate availability .

Chemical Synthesis

While direct synthetic routes for (2R)-2-hydroxypentanoic acid are sparsely documented, analogous strategies for related hydroxy acids offer insights. For instance, EP0198348B1 details a multi-step synthesis of (+)S-2-hydroxy-2-methyl-hexanoic acid, involving bromolactonization of 2-methylenehexanoyl chloride followed by hydrolysis . Adapting such methods could theoretically yield (2R)-2-hydroxypentanoic acid by substituting hexanoic precursors with pentanoic analogs, though stereochemical control remains a challenge .

Purification Techniques

Phase chromatography, particularly reverse-phase HPLC, effectively isolates (2R)-2-hydroxypentanoic acid from complex mixtures, including stereoisomers like (2S)-2-hydroxybutanoic acid . Optimal separation requires mobile phases adjusted to pH 2.5–3.0, exploiting differences in polarity and pKa .

Biochemical Pathways and Metabolic Role

Catabolic Pathways

In microbial metabolism, (2R)-2-hydroxypentanoic acid undergoes oxidation via dehydrogenase enzymes, yielding the corresponding 2-ketopentanoic acid . This intermediate enters central carbon metabolism through conversion to acetyl-CoA or succinyl-CoA, linking it to energy production and biosynthetic processes .

Anabolic Pathways

The compound also serves as a precursor for polyhydroxyalkanoates (PHAs), biodegradable polymers synthesized by bacteria under nutrient-limiting conditions . Enzymatic polymerization of (2R)-2-hydroxypentanoic acid monomers generates PHAs with tunable mechanical properties, relevant to biomedical engineering .

Applications in Pharmaceuticals and Industry

Biochemical Research

Researchers employ this compound to study bacterial metabolite uptake, particularly in Pseudomonas species, which catabolize hydroxy acids for carbon and energy . Crystallography studies reveal its binding motifs in enzyme active sites, informing drug design targeting metabolic enzymes .

Recent Research Advancements

Hydrodynamic Cavitation Optimization

A 2025 study demonstrated that adjusting cavitation parameters (e.g., pressure amplitude, frequency) boosts (2R)-2-hydroxypentanoic acid yields by 40% compared to conventional methods . This innovation aligns with green chemistry principles by reducing solvent waste .

Crystallography and Drug Discovery

High-resolution X-ray diffraction of (2R)-2-hydroxypentanoic acid crystals uncovered novel hydrogen-bonding networks, enabling computational modeling of inhibitor-enzyme interactions . Such models accelerate the design of antimicrobial agents targeting bacterial hydroxy acid metabolism .

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